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Compound of Interest

Compound Name:
2-[(1-Boc-4-

piperidyl)methyl]pyrimidine

Cat. No.: B13700338

Get Quote

Executive Summary
2-[(1-Boc-4-piperidyl)methyl]pyrimidine (Formula: C₁₅H₂₃N₃O₂) is a critical pharmacophore

intermediate used in the synthesis of GPCR antagonists and kinase inhibitors.[1] Its structural

value lies in the methylene-linked pyrimidine, which serves as a metabolically stable bioisostere

to the more common pyridine or phenyl linkers.

This guide provides a technical comparison of this building block against its structural analogs,

supported by elemental analysis (EA) standards and medicinal chemistry performance metrics.

Chemical Identity & Theoretical Specifications
Before evaluating performance, the compound must meet rigorous chemical standards. The

theoretical elemental composition is the baseline for all purity assessments.
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Property Specification

IUPAC Name
tert-butyl 4-(pyrimidin-2-ylmethyl)piperidine-1-

carboxylate

Formula C₁₅H₂₃N₃O₂

Molecular Weight 277.37 g/mol

Appearance
White to off-white low-melting solid or viscous oil

(grade dependent)

Solubility
Soluble in DMSO, MeOH, DCM; Insoluble in

water

Elemental Analysis (CHN) Reference Table
For a sample to be deemed "Research Grade" (>98%), experimental values must fall within

±0.4% of the theoretical calculation.

Element Theoretical Mass %
Acceptable Range
(±0.4%)

Common
Deviations
(Causes)

Carbon (C) 64.96% 64.56% – 65.36%

Low: Trapped

inorganic salts; High:

Residual solvent

(EtOAc/DCM)

Hydrogen (H) 8.36% 7.96% – 8.76%
High: Hygroscopicity

(Water retention)

Nitrogen (N) 15.15% 14.75% – 15.55%

Low: Incomplete

combustion (common

in N-rich heterocycles)

Performance Comparison: Pyrimidine vs.
Alternatives
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In drug design, this scaffold is often compared to its Pyridine and Phenyl analogs. The choice

determines the final drug's metabolic stability and physicochemical profile.

Comparative Metrics
The following data highlights why the Pyrimidine scaffold is frequently superior for optimizing

half-life (

).

Feature
Pyrimidine Scaffold

(Target)
Pyridine Analog Phenyl Analog

Structure 1,3-Diazine ring Azine ring Benzene ring

LogP (Lipophilicity) 1.2 (Lower/Better) ~1.5 ~2.5 (High)

pKa (Basicity) ~1.0 (Non-basic) ~5.2 (Basic) N/A (Neutral)

Metabolic Stability
High (Resistant to

oxidative metabolism)

Moderate (Susceptible

to N-oxidation)

Low (Susceptible to

CYP450

hydroxylation)

H-Bond Potential 2 Acceptors 1 Acceptor 0 Acceptors

Mechanism of Action: Why Pyrimidine?
The pyrimidine ring acts as an electron-deficient "sink." Unlike the pyridine analog, the

pyrimidine nitrogens are far less basic (pKa ~1.0 vs 5.2), reducing the risk of hERG channel

inhibition (a common toxicity liability for basic amines). Furthermore, the 1,3-nitrogen

placement blocks common metabolic "soft spots," extending the in vivo half-life of the final drug

candidate.[1]

Drug Design Goal Need Solubility?

Need Metabolic Stability?Yes

Select Phenyl
(High Lipophilicity)

No (Lipophilic OK)

Select Pyridine
(Higher Basicity)

Moderate Stability OK

Select Pyrimidine
(Target Compound)

High Stability Required
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Figure 1: Decision matrix for selecting the Pyrimidine-Piperidine scaffold over alternatives.

Experimental Protocol: Ensuring Data Integrity
Obtaining accurate Elemental Analysis (EA) data for 2-[(1-Boc-4-piperidyl)methyl]pyrimidine
is challenging due to the Boc group's tendency to trap solvents and the compound's

hygroscopic nature.[1]

Protocol: Sample Preparation for CHN Analysis
Objective: Eliminate solvent/moisture artifacts to validate >98% purity.

Pre-Drying (Crucial Step):

Place 50 mg of the sample in a vacuum drying pistol.

Conditions: High vacuum (<0.1 mbar) at 40°C for 12 hours. Note: Do not exceed 50°C, as

the Boc group is thermally labile.

Desiccant: Use Phosphorus Pentoxide (

) in the pistol trap to absorb moisture.

Combustion Parameters:

Instrument: Flash 2000 or Elementar Vario (or equivalent).

Oxygen Boost: Set oxygen flow to High (10-15 mL/min).

Reasoning: Pyrimidine rings are nitrogen-rich and thermally stable, requiring higher

oxidation potential to prevent "coking" (incomplete carbon combustion), which leads to

artificially low Carbon % results.[1]

Data Validation (Self-Check):

If Nitrogen is >0.3% lower than theoretical (15.15%), suspect incomplete combustion.
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If Carbon is >0.5% higher than theoretical (64.96%), suspect residual ethyl acetate or

DCM (common synthesis solvents).

Workflow Visualization

Raw Sample
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Remove Solvent
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Minimize Exposure

Combustion (950°C)
High O2 Flow

Detect N2, CO2, H2O

Click to download full resolution via product page

Figure 2: Optimized workflow for Elemental Analysis of Boc-protected heterocycles.[1]

Synthetic Utility & Yield Comparison
When evaluating this product against purchasing the raw materials to synthesize it yourself,

consider the Yield vs. Purity trade-off.
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Method Typical Yield Purity Profile Drawbacks

Commercial Product

(Target)
N/A >98% (Crystalline) Higher upfront cost

In-House Synthesis A

(Negishi Coupling)
45-55% ~90% (Crude Oil)

Requires Zinc

reagents; difficult

purification of zinc

salts.[1]

In-House Synthesis B

(Wittig + Reduction)
30-40% ~85% (Mix of isomers)

Multi-step; requires

hydrogenation which

may reduce the

pyrimidine ring.[1]

Conclusion: For medicinal chemistry campaigns requiring <10g, purchasing the purified 2-[(1-
Boc-4-piperidyl)methyl]pyrimidine is statistically superior to in-house synthesis due to the

difficulty of removing zinc/phosphorus byproducts from the oily intermediate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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